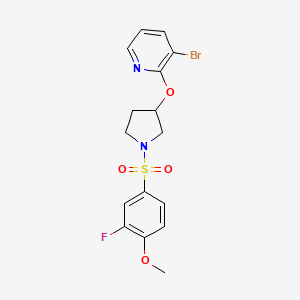

![molecular formula C12H9F3N2O2 B2850176 1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid CAS No. 1295542-29-8](/img/structure/B2850176.png)

1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

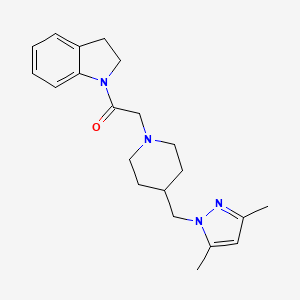

“1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1295542-29-8 . It has a molecular weight of 270.21 and its IUPAC name is 1-(3-(trifluoromethyl)benzyl)-1H-imidazole-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9F3N2O2/c13-12(14,15)9-3-1-2-8(4-9)5-17-6-10(11(18)19)16-7-17/h1-4,6-7H,5H2,(H,18,19) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

While there isn’t specific information available on the chemical reactions involving “1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid”, imidazoles are generally known to participate in a variety of reactions. For instance, they can undergo [3 + 2] cycloaddition reactions .Physical And Chemical Properties Analysis

This compound is a solid . Its SMILES string, which represents the structure of the molecule, is FC(F)(C1=CC=CC(CN2C=NC(C(O)=O)=C2)=C1)F.Cl .Scientific Research Applications

Adenosine Receptor Research

This compound has been utilized in the development of new series of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives to explore their affinity and selectivity profile at the four adenosine receptor subtypes . The presence of the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety is believed to confer potency and selectivity toward the human A2B adenosine receptor.

Photoaffinity Labeling for Sweet Receptors

In the field of gustatory science, this compound has been modified for use in photoaffinity labeling to elucidate the functional analysis of sweet receptors . The optimization of reaction conditions for its diazirinyl benzyl bromide derivative at the sucrose 1’-position was examined, which is crucial for understanding the interaction between sweeteners and taste receptors.

Synthesis of Trifluoromethyl Group-Containing Pharmaceuticals

The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance the biological activity of small molecules. This compound has been involved in the synthesis processes where the trifluoromethyl group plays a significant role in the pharmacological properties of the drugs .

Molecular Docking Studies

Molecular docking studies have been performed using derivatives of this compound to better understand the binding interactions at the adenosine receptors . These studies help in rationalizing the results of affinity and selectivity profiles of new compounds.

Development of Photophores

The compound has been used in the development of photophores, which are light-sensitive groups used in photoaffinity labeling. This application is particularly important in studying biological interactions and the structural relationships between bioactive compounds and biomolecules .

Optimization of Synthetic Pathways

Research involving this compound also includes the optimization of synthetic pathways for creating derivatives that are useful in various biochemical methods . This includes the development of more efficient and selective reactions for pharmaceutical applications.

Functional Analysis of Bioactive Compounds

The compound has been used in the functional analysis of bioactive compounds, particularly in understanding how different chemical structures can bind to and activate receptors, such as sweet taste receptors .

Enhancement of Biological Activity

In medicinal chemistry, the trifluoromethyl group present in this compound is known to enhance the biological activity of molecules. This property is exploited in the design of new drugs with improved efficacy and selectivity .

Safety and Hazards

properties

IUPAC Name |

1-[[3-(trifluoromethyl)phenyl]methyl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c13-12(14,15)9-3-1-2-8(4-9)5-17-6-10(11(18)19)16-7-17/h1-4,6-7H,5H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUORFFDYFVYEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

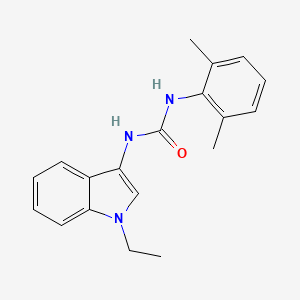

![2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2850095.png)

![3-Methyl-3h,4h,5h,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2850097.png)

![N-[2-[(3Ar,7aS)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2850098.png)

![(E)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-phenylethenesulfonamide](/img/structure/B2850099.png)

![3-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2850101.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(ethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2850104.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2850107.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2850112.png)